molecular formula C11H14ClNO B11772147 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride

2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride

Cat. No.: B11772147
M. Wt: 211.69 g/mol
InChI Key: MEOHCGFQFDFPRM-UHFFFAOYSA-N
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Description

2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride (CAS 51490-17-6) is a bicyclic aromatic compound featuring a seven-membered annulene ring fused to a benzene ring. The molecule contains an amino group at position 2 and a ketone at position 5, with a hydrochloride salt enhancing its solubility. Its molecular formula is C₁₁H₁₆ClN (MW 197.70), and it is typically stored under controlled conditions due to its hygroscopic nature . This compound is of interest in medicinal chemistry, particularly as a precursor for NMDA receptor antagonists and other bioactive molecules .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one;hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13;/h5-7H,1-4,12H2;1H

InChI Key

MEOHCGFQFDFPRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)N.Cl

Origin of Product

United States

Preparation Methods

Amination Protocol

  • Reagents:

    • Chloro precursor (1 equiv)

    • Ammonium hydroxide (2–3 equiv) or gaseous NH₃

    • Solvent: Toluene or tetrahydrofuran (THF)

    • Temperature: 80–100°C (reflux)

    • Reaction time: 6–12 hours.

  • Mechanistic Considerations:
    The electron-withdrawing ketone group activates the chloro-substituted aromatic ring toward SNAr. Ammonia acts as the nucleophile, displacing chloride to form the primary amine. The reaction proceeds via a Meisenheimer complex, with deprotonation of the intermediate facilitating aromaticity restoration.

  • Yield Optimization:

    • Excess ammonia (3–5 equiv) improves conversion rates.

    • Polar aprotic solvents (e.g., DMF) accelerate the reaction but may complicate purification.

    • Catalytic iodide salts (e.g., NaI) enhance leaving group ability via the Finkelstein effect.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt to improve stability and solubility. This is achieved by treating the amine with hydrochloric acid (HCl) in a controlled environment:

  • Procedure:

    • Dissolve 2-amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (1 equiv) in anhydrous diethyl ether.

    • Bubble dry HCl gas through the solution until precipitation is complete.

    • Filter the solid and wash with cold ether to remove residual acid.

  • Characterization Data:

    • Molecular Formula: C₁₁H₁₄ClNO

    • Molecular Weight: 211.69 g/mol

    • Melting Point: 153–155°C (decomposition observed above 160°C).

Industrial-Scale Adaptations and Process Chemistry

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer during cyclization. For example:

StepConditionsEquipment
CyclizationPPA, 95°C, 4 hGlass-lined reactor
AminationNH₃ (g), THF, 80°C, 8 hPressure reactor
Salt FormationHCl (g), ether, 0–5°CCrystallization vessel

Purification:

  • Recrystallization from ethanol/water (3:1 v/v) yields pharmaceutical-grade material (≥97% purity).

Analytical Characterization

Synthetic batches are validated using:

  • 1H NMR (400 MHz, DMSO-d₆):

    • δ 7.25 (d, J = 8.0 Hz, 1H, aromatic)

    • δ 3.02 (t, J = 6.4 Hz, 2H, CH₂ adjacent to ketone)

    • δ 2.85 (s, 2H, NH₂·HCl)

    • δ 1.75–1.50 (m, 4H, aliphatic CH₂).

  • IR (KBr):

    • 3280 cm⁻¹ (N–H stretch, amine hydrochloride)

    • 1685 cm⁻¹ (C=O stretch, ketone).

Challenges and Mitigation Strategies

  • Byproduct Formation:

    • Over-cyclization may generate dicarboxylic acids, removed via silica gel filtration.

  • Amination Selectivity:

    • Competing hydrolysis to hydroxy derivatives is minimized by anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Biology

Research indicates that this compound may interact with biological systems through its amine group, which can form hydrogen bonds and electrostatic interactions with biomolecules. Its potential biological activities include:

  • Neuroprotective Effects : Studies have shown that related compounds exhibit neuroprotective properties against excitotoxicity in neuronal cell models.
  • Antioxidant Activity : The compound's ability to scavenge free radicals is critical in mitigating oxidative stress linked to neurodegenerative diseases.

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate or active ingredient. The unique structural features suggest applicability in drug development targeting neurodegenerative conditions like Alzheimer's disease.

Industry

In industrial applications, this compound may be utilized in developing new materials or as a precursor in chemical manufacturing processes. Its versatility makes it an attractive candidate for various applications.

Case Study 1: Neuroprotection in Animal Models

In vivo studies using rat models demonstrated that compounds similar to 2-Amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one hydrochloride significantly reduced Aβ1-42-induced toxicity. Results indicated a marked reduction in tau phosphorylation and activation of tau kinases MAPK and GSK-3β associated with Alzheimer's pathology.

Case Study 2: In Vitro Efficacy Against Excitotoxicity

In vitro tests on primary rat hippocampal neuronal cultures revealed that these compounds effectively abrogated Aβ1-42-induced toxicity. Findings suggest their potential use in preventing neuronal cell death associated with excitotoxic events.

Mechanism of Action

The mechanism of action of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzo[7]annulenones

3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
  • Structure : Chlorine substituent at position 3.
  • Molecular Formula : C₁₁H₁₁ClO (MW 195.61).
  • Synthesis : Derived via reduction of trifluoroacetic acid with triethylsilane .
  • Properties : Yellowish solid; requires stringent safety protocols due to toxicity (H303+H313+H333) .
  • Spectral Data : Characteristic IR peaks at 1606 cm⁻¹ (C=O) and 777 cm⁻¹ (C-Cl) .
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
  • Structure : Bromine at position 2.
  • Molecular Formula : C₁₁H₁₁BrO (MW 239.11).
  • Synthesis : Prepared via alkylation or halogenation reactions under microwave irradiation .
  • Applications : Intermediate in palladium-catalyzed cross-coupling reactions .

Comparison Insight : Halogenation increases molecular weight and alters reactivity. Chloro derivatives exhibit higher electrophilicity, while bromo analogs are preferred in coupling reactions.

Amino-Functionalized Derivatives

6-(Dimethylamino)-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Hydrochloride
  • Structure: Dimethylamino and phenyl groups at position 5.
  • Molecular Formula: C₁₉H₂₄ClNO (MW 333.86).
  • Synthesis : Similar to ketamine derivatives, yielding a white solid with 70% efficiency .
  • Biological Relevance: Acts as an NMDA receptor antagonist, highlighting the role of amino groups in receptor binding .
6-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol Hydrochloride
  • Structure: Amino and hydroxyl groups at positions 6 and 5.
  • Molecular Formula: C₁₁H₁₆ClNO (MW 213.71).
  • Properties : Enhanced hydrophilicity due to -OH and -NH₂ groups; used in biochemical assays .

Comparison Insight: Amino groups at position 6 (vs. 2 in the target compound) reduce steric hindrance, improving interaction with biological targets. Hydroxyl groups further modulate solubility .

Annulene Derivatives with Extended Rings

Dibenzosuberone (10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-one)
  • Structure : Two fused benzene rings with a seven-membered annulene.
  • Molecular Formula : C₁₅H₁₂O (MW 208.26).
  • Applications: Pharmaceutical impurity standard (e.g., in nortriptyline synthesis) .
  • Spectral Data : Distinctive ¹H NMR signals at δ 7.35–7.18 ppm for aromatic protons .

Comparison Insight: Dibenzosuberone’s extended conjugation increases stability but reduces reactivity compared to mono-benzannulated analogs.

Key Observations :

  • Amino Substituents: Improve bioactivity but may complicate synthesis (e.g., lower yields in multi-step reactions) .
  • Halogenation : Enhances electrophilicity for further functionalization .
  • Physical State : Hydrochloride salts (e.g., target compound) are typically solids, while neutral amines are oils .

Biological Activity

2-Amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one hydrochloride is a compound with significant potential in pharmacological applications. Its molecular formula is C11H13NO, and it possesses a unique structural configuration that may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a complex bicyclic structure, which is crucial for its interaction with biological systems. The key structural elements include:

  • Molecular Formula : C11H13NO
  • SMILES Notation : C1CCC(=O)C2=C(C1)C=C(C=C2)N
  • InChIKey : RPQHEIVMOVOUEJ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 2-amino derivatives often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains.
  • Neuropharmacological Effects : Some studies suggest potential interactions with neurotransmitter systems, particularly GABAergic pathways.

The precise mechanisms through which 2-amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one hydrochloride exerts its effects are still under investigation. However, based on related compounds, several hypotheses can be made:

  • GABA Receptor Modulation : Similar compounds have been known to interact with GABA receptors, potentially acting as anxiolytics or anticonvulsants.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or bacterial resistance mechanisms.

Antimicrobial Activity

A study focusing on the antimicrobial properties of related compounds demonstrated that derivatives of benzoannulenes exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range.

CompoundMIC (µg/mL)Target Bacteria
Compound A4Staphylococcus aureus
Compound B8Escherichia coli

Neuropharmacological Studies

Research on similar benzodiazepine receptor antagonists has highlighted the potential for these compounds to modulate neuronal excitability and neurotransmitter release. For instance:

  • Study Design : Mice were administered varying doses of the compound and subjected to behavioral tests assessing anxiety-like behavior.
  • Findings : Doses of 10 mg/kg significantly reduced anxiety-related behaviors compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2-amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one hydrochloride. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue affinity noted in neural tissues.
  • Metabolism : Primarily hepatic metabolism with several metabolites identified.

Q & A

Q. What are the established synthetic routes for 2-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of precursors such as substituted benzocycloheptenones. A common method involves catalytic hydrogenation or nucleophilic substitution of halogenated analogs (e.g., 3-bromo derivatives) with ammonia under controlled pH and temperature. For example, bromo-substituted benzosuberones react with aqueous ammonia in ethanol at 60–80°C, yielding the amino derivative after purification via recrystallization or column chromatography . Key factors affecting yield include:

  • Catalyst selection : Palladium on carbon (Pd/C) enhances hydrogenation efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Temperature : Higher temperatures (>70°C) risk decomposition but accelerate substitution.

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • NMR spectroscopy : Confirm the presence of the amino group (δ 3.1–3.5 ppm for NH₂) and aromatic protons (δ 6.8–7.5 ppm) .
  • IR spectroscopy : Detect carbonyl (C=O) stretching at ~1680 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
  • HPLC-MS : Quantify purity (>95%) and identify impurities (e.g., unreacted bromo precursors) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How should researchers handle stability challenges during storage?

The hydrochloride salt is hygroscopic; store at –20°C in amber vials under argon. Degradation pathways include:

  • Hydrolysis : Avoid aqueous solutions at neutral/basic pH.
  • Oxidation : Add antioxidants (e.g., BHT) for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across structural analogs?

Discrepancies in anti-inflammatory or mast cell-stabilizing activity (e.g., EC₅₀ variations) arise from substitution patterns. For example:

DerivativeSubstituentBioactivity (IC₅₀, μM)Source
2-Amino (target compound)NH₂12.3 ± 1.2
3-BromoBr>50 (inactive)
  • Methodological adjustments : Use standardized assays (e.g., β-hexosaminidase release for mast cell activity) .
  • Computational modeling : Predict binding affinity to targets like histamine H₁ receptors using molecular docking (e.g., AutoDock Vina) .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME assess logP (1.8–2.2) and solubility (<0.1 mg/mL), guiding structural modifications (e.g., adding methoxy groups to enhance solubility) .
  • Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) are modeled via docking simulations to reduce hepatic clearance .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • In vitro : Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α suppression via ELISA, comparing results to positive controls (e.g., dexamethasone) .
  • In vivo : Administer 10–50 mg/kg (IP) in murine models of inflammation (e.g., carrageenan-induced paw edema), monitoring cytokine levels and histopathology .

Methodological Notes

  • Contradiction analysis : Cross-validate NMR and LC-MS data to distinguish degradation products from synthetic impurities .
  • Scale-up challenges : Transitioning from batch to flow chemistry reduces side reactions (e.g., over-reduction) by optimizing residence time and pressure .

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